Cas no 100478-25-9 (4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine)
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine,4,6-bis(difluoromethoxy)-2-(methylthio)-
- 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
- 4,6-bis(difluoromethoxy)-2-methylsulfanylpyrimidine
- B2755
- HURDQHYOXAOOJJ-UHFFFAOYSA-N
- 4,6-bis-difluoromethoxy-2-methylthiopyrimidine
- 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine
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- MDL: MFCD04038054
- Inchi: 1S/C7H6F4N2O2S/c1-16-7-12-3(14-5(8)9)2-4(13-7)15-6(10)11/h2,5-6H,1H3
- InChI Key: HURDQHYOXAOOJJ-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(=CC(=N1)OC(F)F)OC(F)F
Computed Properties
- Exact Mass: 258.00900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 69.5
Experimental Properties
- Melting Point: 48 °C
- PSA: 69.54000
- LogP: 2.40130
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000713-100g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 95% | 100g |
$327.00 | 2023-09-04 | |
| TRC | D445200-250mg |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | D445200-1g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 1g |
$ 60.00 | 2022-06-05 | ||
| TRC | D445200-2.5g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 2.5g |
$121.00 | 2023-05-18 | ||
| TRC | D445200-5g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 5g |
$ 150.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2755-5g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 98.0%(GC) | 5g |
¥180.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2755-25g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine |
100478-25-9 | 98.0%(GC) | 25g |
¥550.0 | 2022-05-30 | |
| abcr | AB249705-5 g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, 98%; . |
100478-25-9 | 98% | 5g |
€68.20 | 2023-04-27 | |
| abcr | AB249705-25 g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, 98%; . |
100478-25-9 | 98% | 25g |
€167.50 | 2023-04-27 | |
| abcr | AB249705-5g |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, 98%; . |
100478-25-9 | 98% | 5g |
€61.70 | 2025-04-22 |
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Suppliers
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
Introduction to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine (CAS No. 100478-25-9)
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, with the chemical formula C₆H₅F₄NO₃S, is a significant compound in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, which is well-documented for its diverse biological activities and applications. The presence of multiple functional groups, including difluoromethoxy and methylthio substituents, makes it a versatile intermediate in synthetic chemistry. Its unique structure and properties have garnered considerable attention from researchers worldwide, particularly in the development of novel therapeutic agents.
The compound's molecular structure features a pyrimidine core with two difluoromethoxy groups at the 4 and 6 positions, and a methylthio group at the 2 position. This arrangement imparts specific electronic and steric properties that influence its reactivity and biological interactions. The difluoromethoxy groups are known for their ability to enhance metabolic stability and binding affinity, while the methylthio group contributes to additional molecular flexibility. These characteristics make 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine a valuable building block in drug discovery.
In recent years, there has been growing interest in pyrimidine derivatives due to their potential applications in various therapeutic areas. One of the most promising applications is in oncology, where pyrimidine-based compounds have shown efficacy against a range of cancers. The structural features of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine make it a candidate for developing kinase inhibitors, which are crucial in targeting cancer cell proliferation pathways. For instance, studies have demonstrated that pyrimidine derivatives can interfere with tyrosine kinase activity, leading to reduced tumor growth and metastasis.
Another area of research involves the use of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine in antiviral therapies. The compound's ability to mimic natural pyrimidines suggests potential applications in inhibiting viral replication. Specifically, it has been investigated for its interactions with enzymes such as thymidylate synthase (TS), which is essential for DNA synthesis in viruses. Preliminary studies indicate that modifications to this compound can enhance its inhibitory effects on viral enzymes while maintaining low toxicity towards host cells.
The agrochemical industry has also explored the potential of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine as a precursor for developing novel pesticides. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, and this compound's unique structure offers new opportunities for designing environmentally friendly agrochemicals. Researchers have focused on optimizing its efficacy against plant pathogens while minimizing adverse effects on non-target organisms. This aligns with global efforts to develop sustainable agricultural practices that reduce reliance on traditional chemical pesticides.
Synthetic methodologies play a critical role in producing 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine efficiently and cost-effectively. Advances in synthetic chemistry have enabled the development of multi-step routes that minimize byproduct formation and improve yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrimidine core with high precision. Additionally, green chemistry principles are being integrated into these processes to reduce environmental impact, ensuring that production methods are sustainable and scalable.
The pharmacokinetic properties of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine are another focus of research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Studies have shown that modifications to its structure can significantly influence these processes. For example, introducing fluorine atoms can enhance lipophilicity and improve membrane permeability, while altering the methylthio group can affect metabolic pathways. These insights are crucial for designing prodrugs or analogs with improved bioavailability.
In conclusion, 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for developing drugs targeting various diseases, including cancer and viral infections. Furthermore, its potential as a precursor for sustainable agrochemicals aligns with global trends toward environmentally friendly solutions. Continued research into synthetic methodologies and pharmacokinetic properties will further enhance its utility in addressing unmet medical needs.
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